molecular formula C11H20O2 B14421293 hex-1-enyl 3-methylbutanoate CAS No. 84818-97-3

hex-1-enyl 3-methylbutanoate

Cat. No.: B14421293
CAS No.: 84818-97-3
M. Wt: 184.27 g/mol
InChI Key: VDCZNJPCWOXBSP-UHFFFAOYSA-N
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Description

Hex-1-enyl 3-methylbutanoate (C₁₁H₂₀O₂) is an ester derived from 3-methylbutanoic acid (isovaleric acid) and hex-1-enol. Esters with unsaturated alkenyl groups, such as hex-1-enyl, are frequently used in flavor and fragrance industries due to their volatile and aromatic properties. The terminal double bond in the hex-1-enyl moiety may enhance reactivity in chemical transformations compared to internal alkenes .

Properties

CAS No.

84818-97-3

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

hex-1-enyl 3-methylbutanoate

InChI

InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h7-8,10H,4-6,9H2,1-3H3

InChI Key

VDCZNJPCWOXBSP-UHFFFAOYSA-N

Canonical SMILES

CCCCC=COC(=O)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-1-enyl 3-methylbutanoate can be synthesized through the esterification reaction between hex-1-enol and 3-methylbutanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors and distillation columns are often used to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

Hex-1-enyl 3-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of hex-1-enyl 3-methylbutanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic fruity aroma. In biological systems, it can act as a signaling molecule, attracting insects to plants . The ester bond in this compound is susceptible to hydrolysis, which can release the active alcohol and acid components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

Hex-1-enyl 3-methylbutanoate differs from its positional isomers in the location of the double bond:

  • Hex-2-enyl 3-methylbutanoate (CAS 68698-59-9): The double bond at position 2 alters steric and electronic properties. (E)-hex-2-en-1-yl 3-methylbutanoate is documented as a flavoring agent with a green, fruity odor .
  • Hex-3-enyl 3-methylbutanoate (CAS 10032-11-8): The (E)-isomer (leaf alcohol ester) is renowned for its fresh, grassy aroma, widely used in perfumery .

Stereoisomers

Stereochemistry significantly impacts odor profiles and stability:

  • (Z)-3-Hexenyl 3-methylbutanoate (CAS 35154-45-1): The cis configuration enhances volatility and imparts a sharper green note compared to the trans isomer .
  • (E)-3-Hexenyl 3-methylbutanoate: Exhibits a milder, more herbal character .

Esters with Modified Acid Moieties

  • Its lower molecular weight (142.2 g/mol) reduces boiling point compared to 3-methylbutanoate derivatives .

Data Tables

Table 1: Structural and Physical Properties of Selected Esters

Compound CAS Number Molecular Formula Odor Profile Key References
This compound Not available C₁₁H₂₀O₂ Inferred fruity/green (analog)
(E)-3-Hexenyl 3-methylbutanoate 10032-11-8 C₁₁H₂₀O₂ Herbal, green
(Z)-3-Hexenyl 3-methylbutanoate 35154-45-1 C₁₁H₂₀O₂ Sharp, grassy
(E)-Hex-2-en-1-yl 3-methylbutanoate 68698-59-9 C₁₁H₂₀O₂ Green, fruity
Hex-1-enyl acetate Not available C₈H₁₄O₂ Fruity, volatile

Research Findings

  • Stereochemical Impact: The (Z)-isomer of 3-hexenyl 3-methylbutanoate is more volatile and perceptually intense than the (E)-isomer, making it preferable in high-impact fragrances .
  • Reactivity : Terminal alkenes (e.g., hex-1-enyl) are more reactive in Diels-Alder and oxidation reactions than internal alkenes, offering versatility in synthetic applications .
  • Applications: Flavors/Fragrances: Hex-3-enyl esters dominate in "green" flavor formulations (e.g., candies, beverages) .

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